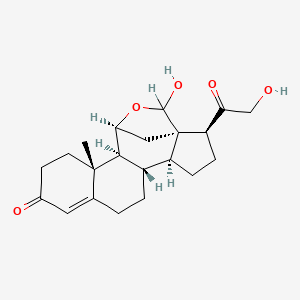

Himbacine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

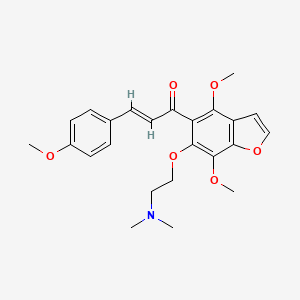

希巴辛是一种从澳大利亚木兰树皮中分离出来的生物碱。它以其作为毒蕈碱受体拮抗剂的活性而闻名,对毒蕈碱乙酰胆碱受体 M2 具有特异性。 这种化合物由于其药理特性,已成为阿尔茨海默病研究中有希望的起点 .

科学研究应用

作用机制

希巴辛通过拮抗毒蕈碱乙酰胆碱受体,特别是 M2 受体来发挥其作用 . 这种机制涉及阻断受体的活性,这会影响各种生理过程。 所涉及的分子靶标和途径包括抑制毒蕈碱受体介导的信号通路 .

生化分析

Biochemical Properties

Himbacine acts as a muscarinic receptor antagonist, specifically targeting the muscarinic acetylcholine receptor M2. This interaction inhibits the normal binding of acetylcholine, a neurotransmitter, to the receptor. By blocking this interaction, this compound can modulate various physiological responses that are mediated by the M2 receptor. Additionally, this compound has been shown to interact with other muscarinic receptors, albeit with less specificity .

Cellular Effects

This compound influences various cellular processes by acting on muscarinic receptors. In neuronal cells, it can inhibit the signaling pathways mediated by the M2 receptor, which are involved in cognitive functions and memory. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as smooth muscle cells, this compound can reduce muscle contractions by blocking the M2 receptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the muscarinic acetylcholine receptor M2. This binding prevents acetylcholine from interacting with the receptor, thereby inhibiting the downstream signaling pathways. The inhibition of these pathways can lead to reduced activation of G-proteins and subsequent changes in intracellular calcium levels, which are crucial for various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound in various conditions has been studied, and it has been found to degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate cognitive functions over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to inhibit myopia development in chicks, while higher doses can lead to significant inhibition of induced myopia. At very high doses, this compound can exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. As a muscarinic antagonist, it can influence metabolic flux and metabolite levels by modulating the activity of the M2 receptor. This modulation can lead to changes in the production and utilization of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the muscarinic acetylcholine receptor M2. The distribution of this compound within tissues can influence its overall efficacy and potency .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target receptor, the muscarinic acetylcholine receptor M2. This receptor is predominantly found in the cell membrane, where this compound binds and exerts its effects. The localization of this compound to the cell membrane is crucial for its activity as a muscarinic antagonist .

准备方法

化学反应分析

希巴辛会经历各种类型的化学反应,包括:

氧化: 希巴辛可以被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰希巴辛中的官能团。

这些反应中常用的试剂和条件包括来自洋葱伯克霍尔德菌的脂肪酶 A、正己烷作为溶剂以及优化的 pH 值和温度条件 . 这些反应形成的主要产物包括手性炔丙醇和其他希巴辛类似物 .

相似化合物的比较

希巴辛由于其作为毒蕈碱受体拮抗剂的特定活性而独一无二。类似的化合物包括:

沃拉帕沙: 希巴辛的类似物,作为凝血酶受体拮抗剂.

这些化合物在结构上有一些相似之处,但在特定的生物活性及其靶标方面有所不同。

属性

CAS 编号 |

6879-74-9 |

|---|---|

分子式 |

C22H35NO2 |

分子量 |

345.5 g/mol |

IUPAC 名称 |

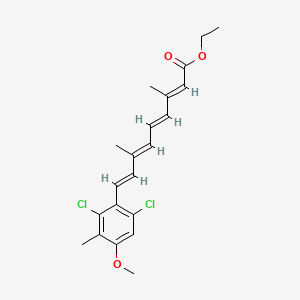

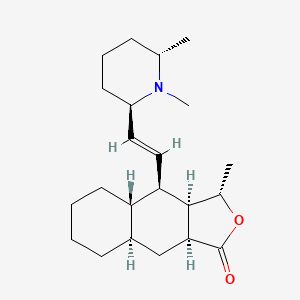

4-[(E)-2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+ |

InChI 键 |

FMPNFDSPHNUFOS-VAWYXSNFSA-N |

SMILES |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

手性 SMILES |

CC1CCCC(N1C)/C=C/C2C3CCCCC3CC4C2C(OC4=O)C |

规范 SMILES |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

同义词 |

himbacine NSC-23969 NSC23969 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)